(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol
Description
(5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at position 2 and a triethylene glycol methyl ether chain (-OCH2CH2OCH2CH2OCH2CH2OCH3) at position 5 of the pyridine ring (Figure 1). This structure combines the aromaticity of pyridine with the hydrophilic properties of the polyethylene glycol (PEG) chain, making it a versatile compound for applications in pharmaceuticals, materials science, and nanotechnology. The hydroxymethyl group enables further functionalization (e.g., esterification, oxidation), while the PEG chain enhances aqueous solubility and biocompatibility .
Molecular Formula: C15H25NO6 Molecular Weight: 315.36 g/mol Key Features:
- Pyridine Core: Aromatic heterocycle with nitrogen at position 1.
- Hydrophilic PEG Chain: Three repeating ethylene glycol units terminated with a methoxy group.
- Hydroxymethyl Group: Reactive site for derivatization.
Properties
IUPAC Name |
[5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-16-4-5-17-6-7-18-8-9-19-13-3-2-12(11-15)14-10-13/h2-3,10,15H,4-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBDQPVTNQBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CN=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918293-24-9 | |
| Record name | (5-(2-[2-(2-methoxyethoxy)ethoxy]ethoxy)pyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Ethoxylation: The pyridine derivative undergoes ethoxylation, where ethoxy groups are introduced sequentially using ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methane.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological molecules. Its ethoxy chain can enhance solubility and facilitate cellular uptake.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the pyridine ring and the ethoxy chain can influence the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the ethoxy chain can influence the compound’s solubility and distribution within biological systems. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Pyridin-2-yl Methanol Derivatives
The following compounds share the pyridin-2-yl methanol backbone but differ in substituents:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3, -Cl) increase lipophilicity and stability against oxidation, while electron-donating groups (e.g., -OCH3) enhance solubility in polar solvents .
- Hydrophilicity: The target compound’s PEG chain confers superior aqueous solubility (logP ≈ -0.5) compared to analogues like (5-Methoxypyridin-2-yl)methanol (logP ≈ 0.3) .
Ethylene Glycol-Functionalized Pyridines
Compounds with PEG-like chains exhibit unique self-assembly and solvation properties:
- Ethyl 6-[5-({2-[5-(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}sulfamoyl)pyridin-2-yl]-1-methyl-1H-benzimidazol-5-yl}methyl)-1-methyl-1H-benzimidazol-2-yl]-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridine-2-carboxylate (15) : Contains a branched PEG chain and sulfamoyl group, enabling micelle formation in aqueous solutions .
- HL5 (6-[5-...]pyridine-2-carboxylic acid) : Demonstrates pH-dependent solubility due to carboxylic acid and PEG interactions .
Comparison with Target Compound :
- The target compound lacks sulfamoyl or benzimidazole groups, reducing its complexity but retaining PEG-driven solubility. Its hydroxymethyl group offers a distinct site for conjugation compared to carboxylates or esters in compounds .
Thermophysical and Solubility Properties
highlights the role of ethylene glycol chains in modulating solution thermodynamics. For example, 2-(2-methoxyethoxy)ethanol exhibits negative excess enthalpy (ΔH_E) in alcohol mixtures, indicating strong hydrogen bonding. The target compound’s triethylene glycol chain likely amplifies this behavior, enabling miscibility with polar solvents like water, ethanol, and methanol .
Biological Activity
The compound (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol is a complex organic molecule notable for its unique structural features, including a pyridine ring and multiple ether linkages. This article aims to explore its biological activity, synthesis methods, and potential applications based on available research findings.
Structural Characteristics
The systematic name of the compound highlights its intricate design, which may influence its biological interactions. The presence of ether linkages can enhance solubility and bioavailability, making it a candidate for various pharmacological applications. The molecular formula is , with a molecular weight of approximately 271.32 g/mol.
Neuroactive Properties
The pyridine ring is commonly associated with neuroactive properties, suggesting that this compound may interact with neurotransmitter systems. Such interactions could lead to effects on cognitive function or mood regulation, warranting further investigation.
Toxicity and Safety Profile
Research on related compounds indicates that they often possess low acute toxicity. For instance, a related compound, 2-(2-(2-methoxyethoxy)ethoxy)ethanol (TGME), demonstrated an LD50 of 11,800 mg/kg in rats via oral administration, indicating low toxicity levels . Toxicological studies suggest that the compound could be safe for use in various applications if similar properties are observed.
Synthesis Methods
The synthesis of this compound can be achieved through several organic chemistry techniques:
-
Multi-step Synthesis : Starting from commercially available pyridine derivatives, etherification reactions can introduce methoxyethoxy groups.
- Example Reaction :
- Example Reaction :
- Pyridine Functionalization : Electrophilic aromatic substitution or nucleophilic attack on activated pyridine derivatives can introduce additional functional groups.
- Reduction Reactions : The final step typically involves reducing carbonyl intermediates to yield the desired alcohol form.
Applications in Research
The compound has been utilized in various scientific applications, particularly in catalysis:
- Electrocatalysis : It has been employed in the development of interfacial engineered VN/Co–NC electrocatalysts for hydrogen evolution reactions (HER), achieving superior performance compared to commercial catalysts.
- Lithium-Sulfur Batteries : The compound has shown promise in enhancing battery performance by improving the electrochemical properties of the materials used.
Case Studies and Research Findings
Although specific case studies on this compound are scarce, related research provides insights into its potential uses:
- Hydrogen Evolution Reaction : A study demonstrated that catalysts incorporating this compound maintained high catalytic activity over extended periods, outperforming traditional platinum-based catalysts.
- Toxicological Studies : Investigations into similar ether compounds revealed minimal systemic effects at high doses, indicating that this compound may also exhibit a favorable safety profile .
Q & A
Q. What are the established synthetic routes for (5-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol?
The synthesis typically involves multi-step etherification and functionalization. A common approach starts with pyridine derivatives (e.g., 5-hydroxypyridin-2-ylmethanol) and employs nucleophilic substitution with methoxyethoxy-containing reagents. For example, stepwise coupling of ethylene glycol derivatives (e.g., 2-(2-methoxyethoxy)ethanol) under Mitsunobu conditions or using base-catalyzed alkylation can introduce the triethylene glycol methyl ether chain. Purification via column chromatography (silica gel, dichloromethane/methanol gradients) is critical to isolate the product .
Q. Which analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the structure, focusing on peaks for the pyridine ring (δ 8.0–8.5 ppm) and ethylene glycol chain protons (δ 3.4–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive structural elucidation if crystalline forms are obtainable .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization hinges on:
- Temperature Control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., alkylation) to minimize side reactions .
- Catalyst Selection : Using coupling agents like HATU or EDCI for efficient ester/ether bond formation .
- Purification Strategies : Gradient elution in column chromatography or preparative HPLC to resolve closely eluting byproducts .
Q. What role do the ethoxy groups play in modulating biological activity?
The triethylene glycol methyl ether chain enhances solubility in aqueous and lipid environments, making the compound suitable for drug delivery systems. The ethoxy spacers may also facilitate interactions with hydrophobic binding pockets in proteins or nucleic acids, as seen in analogous imaging agents for Aβ plaques .
Q. How are synthetic impurities or degradation products analyzed?
Impurity profiling involves:
Q. What computational methods predict the compound’s physicochemical properties?
Tools like PubChem’s computational modules or Schrödinger’s QikProp can estimate logP (lipophilicity), solubility, and polar surface area. Molecular docking studies (AutoDock Vina) may predict binding affinities to targets like kinases or GPCRs .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .
- Liposome Encapsulation : For in vivo studies, encapsulate the compound to enhance bioavailability .
Q. What strategies enable in vivo tracking of this compound?
Radiolabeling (e.g., F) at the methoxy or pyridine positions allows PET imaging. Alternatively, fluorescent tagging via conjugation to cyanine dyes can enable real-time tracking in model organisms .
Q. Are there alternative synthetic routes to bypass toxic intermediates?
Green chemistry approaches include:
- Microwave-Assisted Synthesis : Reduces reaction times and byproduct formation .
- Enzymatic Catalysis : Lipases or esterases for regioselective modifications, minimizing hazardous reagents .
Q. How does the compound interact with metal ions in catalytic systems?
The pyridine nitrogen and hydroxyl group can act as ligands for transition metals (e.g., Cu, Pd). Chelation studies via UV-Vis spectroscopy or cyclic voltammetry reveal potential applications in catalysis or metal-organic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
